molecular formula C7H15FN2 B1630126 1-(2-Fluoroethyl)-1,4-diazepane CAS No. 356044-81-0

1-(2-Fluoroethyl)-1,4-diazepane

Cat. No. B1630126
CAS RN: 356044-81-0
M. Wt: 146.21 g/mol
InChI Key: QZPJUPNIVVBDBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-Fluoroethyl)-1,4-diazepane” is likely a derivative of diazepane, which is a seven-membered heterocyclic compound with two nitrogen atoms. The “1-(2-Fluoroethyl)” part suggests that a 2-fluoroethyl group is attached to one of the nitrogen atoms in the diazepane ring .


Molecular Structure Analysis

The molecular structure would consist of a seven-membered ring containing two nitrogen atoms (diazepane) with a 2-fluoroethyl group attached to one of the nitrogen atoms .


Chemical Reactions Analysis

The chemical reactivity of “1-(2-Fluoroethyl)-1,4-diazepane” would likely be influenced by the presence of the 2-fluoroethyl group and the diazepane ring. The fluorine atom is highly electronegative, which could make the compound susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Fluoroethyl)-1,4-diazepane” would depend on its exact molecular structure. Factors like polarity, molecular size, and the presence of the fluorine atom would influence properties like solubility, boiling/melting points, and reactivity .

Scientific Research Applications

Regiospecific Synthesis and Structural Studies

A study by Alonso et al. (2020) focused on the regiospecific synthesis and structural analysis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, some containing fluoro-substituents. This research highlighted the preparation of these compounds via the reaction of 2,3-diaminopyridines with ethyl aroylacetates. The structural elucidation, including X-ray crystallography and NMR spectroscopy, provides insight into the conformation and chemical shifts of these compounds, aiding in understanding their chemical behavior and potential applications (Alonso et al., 2020).

Cross-coupling Reactions

Mongin et al. (2002) described the first nickel-catalyzed cross-coupling reactions between fluoroarenes and aryl organometallics, involving fluoroazines and -diazines. This method enables the synthesis of various fluorinated compounds, showcasing the utility of fluoro-substituted diazepanes in forming complex organic structures through cross-coupling reactions (Mongin et al., 2002).

Efflux Pump Inhibition Study

Research by Casalone et al. (2020) explored the role of 1-benzyl-1,4-diazepane as an efflux pump inhibitor (EPI) in Escherichia coli, highlighting its potential biomedical application beyond the scope of traditional drug use. This study provides a foundation for the use of diazepane derivatives in overcoming antibiotic resistance, albeit not directly related to "1-(2-Fluoroethyl)-1,4-diazepane" (Casalone et al., 2020).

Biomimetic Catalysis

An investigation into manganese(III) complexes with bisphenolate ligands, including 1,4-diazepane derivatives, by Sankaralingam and Palaniandavar (2014), delved into their use as catalysts for olefin epoxidation. This study illustrates the significance of 1,4-diazepane derivatives in mimicking enzymatic functions, potentially useful in green chemistry applications (Sankaralingam & Palaniandavar, 2014).

Multicomponent Synthesis

Banfi et al. (2007) developed a concise approach to synthesize diazepane systems through a Ugi multicomponent reaction followed by intramolecular SN2 reaction. This methodology enables the efficient construction of 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives, demonstrating the versatility of 1,4-diazepanes in synthetic organic chemistry (Banfi et al., 2007).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the exact mechanism of action of “1-(2-Fluoroethyl)-1,4-diazepane”. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets .

Future Directions

The future research directions would depend on the intended use of “1-(2-Fluoroethyl)-1,4-diazepane”. If it shows promising biological activity, further studies could focus on optimizing its synthesis, studying its mechanism of action, or evaluating its safety profile .

properties

IUPAC Name

1-(2-fluoroethyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15FN2/c8-2-6-10-5-1-3-9-4-7-10/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPJUPNIVVBDBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624290
Record name 1-(2-Fluoroethyl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

356044-81-0
Record name 1-(2-Fluoroethyl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluoroethyl)-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-(2-Fluoroethyl)-1,4-diazepane
Reactant of Route 3
Reactant of Route 3
1-(2-Fluoroethyl)-1,4-diazepane
Reactant of Route 4
Reactant of Route 4
1-(2-Fluoroethyl)-1,4-diazepane
Reactant of Route 5
Reactant of Route 5
1-(2-Fluoroethyl)-1,4-diazepane
Reactant of Route 6
Reactant of Route 6
1-(2-Fluoroethyl)-1,4-diazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.